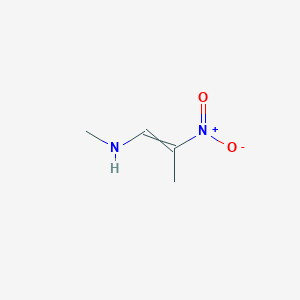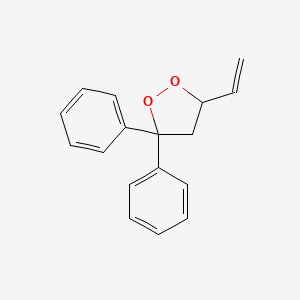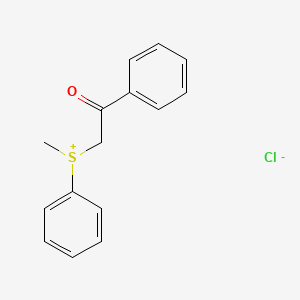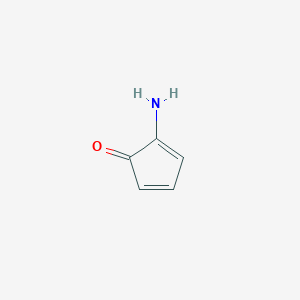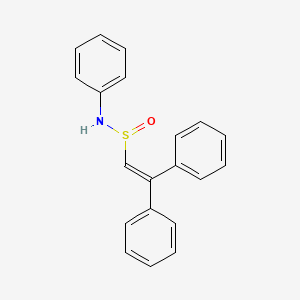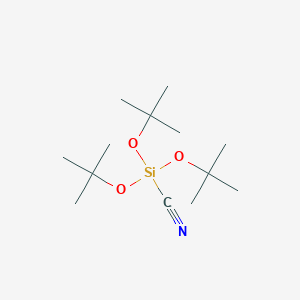
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is an organic compound that contains a tellurium atom bonded to a phenyl group and a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with a phenyl tellurium reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl tellurium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Tellurium dioxide and the corresponding alcohol.
Reduction: Tellurium hydride and the corresponding alkane.
Substitution: Various substituted butenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Contains a similar butynol structure but lacks the tellurium atom.
4-Phenyl-3-buten-2-ol: Similar structure but without the methyl and tellurium groups.
Uniqueness
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
110295-97-1 |
|---|---|
Fórmula molecular |
C11H14OTe |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
2-methyl-4-phenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OTe/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
Clave InChI |
IWACXRMFLWMJIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C[Te]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


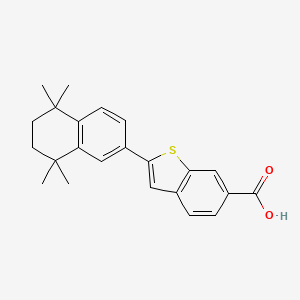

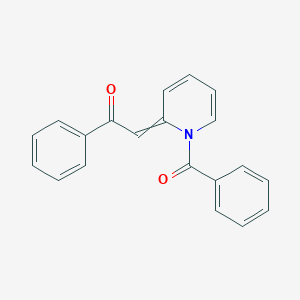
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)




